molecular formula C12H24ClNO2 B1397403 2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride CAS No. 1220018-71-2

2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride

Cat. No.: B1397403
CAS No.: 1220018-71-2
M. Wt: 249.78 g/mol
InChI Key: QVHXOZKVHFSHII-UHFFFAOYSA-N
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Description

2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C₁₂H₂₄ClNO₂ It is a piperidine derivative that features an allyloxyethoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride typically involves the following steps:

    Allylation: The initial step involves the allylation of ethylene glycol to form 2-(Allyloxy)ethanol.

    Etherification: The 2-(Allyloxy)ethanol is then reacted with ethylene oxide to produce 2-{2-(Allyloxy)ethoxy}ethanol.

    Piperidine Introduction: The final step involves the reaction of 2-{2-(Allyloxy)ethoxy}ethanol with piperidine in the presence of hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include 2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine aldehyde or carboxylic acid.

    Reduction: Products include 2-{2-[2-(Propoxy)ethoxy]ethyl}piperidine.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The allyloxyethoxyethyl side chain may facilitate binding to certain enzymes or receptors, modulating their activity. The piperidine ring can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[2-(Methoxy)ethoxy]ethyl}piperidine hydrochloride
  • 2-{2-[2-(Ethoxy)ethoxy]ethyl}piperidine hydrochloride
  • 2-{2-[2-(Butoxy)ethoxy]ethyl}piperidine hydrochloride

Uniqueness

2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride is unique due to its allyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its methoxy, ethoxy, and butoxy analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[2-(2-prop-2-enoxyethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-2-8-14-10-11-15-9-6-12-5-3-4-7-13-12;/h2,12-13H,1,3-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHXOZKVHFSHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220018-71-2
Record name Piperidine, 2-[2-[2-(2-propen-1-yloxy)ethoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220018-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride
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2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride
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2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride
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2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride
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2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride

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